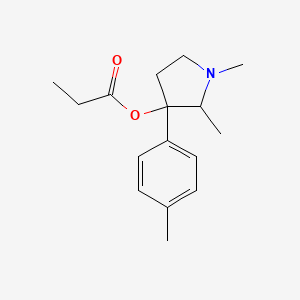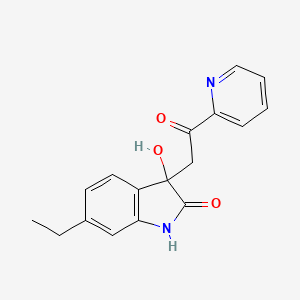
6-Ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl indole-2-carboxylate and 2-pyridinecarboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between ethyl indole-2-carboxylate and 2-pyridinecarboxaldehyde in the presence of a base like sodium hydride (NaH) to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indole core structure.
Hydroxylation: The final step involves hydroxylation of the indole core to introduce the hydroxy group at the 3-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products
Oxidation: Formation of 3-keto indole derivatives.
Reduction: Formation of 3-hydroxy indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.
Pathways: It may modulate specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
3-Hydroxyindole: Studied for its role in neurotransmitter synthesis.
2-Pyridylindole: Investigated for its potential therapeutic effects.
Uniqueness
6-ETHYL-3-HYDROXY-3-(2-OXO-2-PYRIDIN-2-YL-ETHYL)-1,3-DIHYDRO-INDOL-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
特性
CAS番号 |
864685-13-2 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
6-ethyl-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-2-11-6-7-12-14(9-11)19-16(21)17(12,22)10-15(20)13-5-3-4-8-18-13/h3-9,22H,2,10H2,1H3,(H,19,21) |
InChIキー |
ROVCRPPOPYOLNN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C(C(=O)N2)(CC(=O)C3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
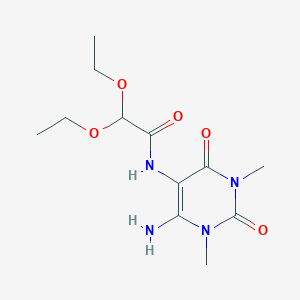
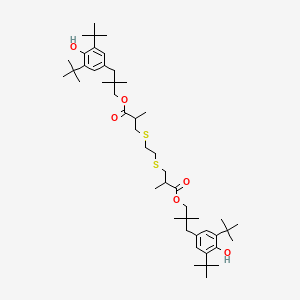
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
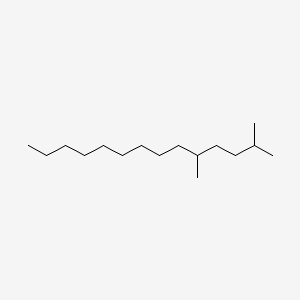
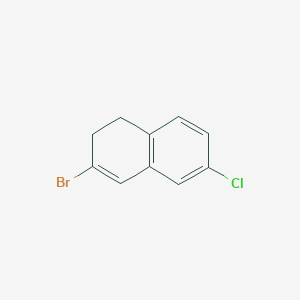
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
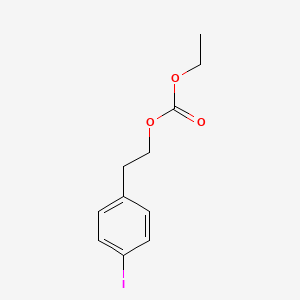
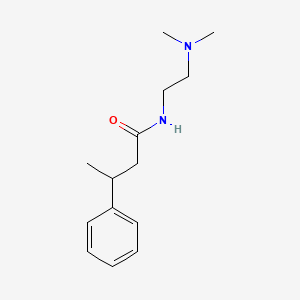
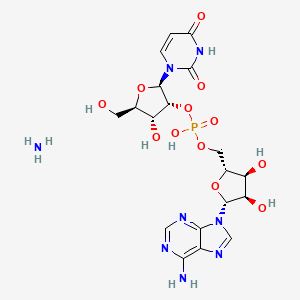
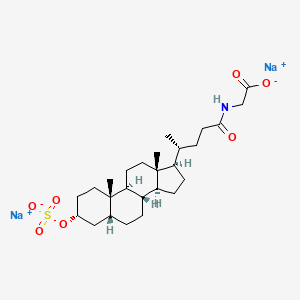
![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)
![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
